Beryllium diammonium tetrafluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

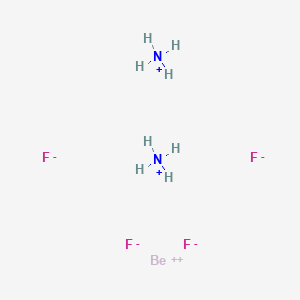

Beryllium diammonium tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is BeF4H8N2 and its molecular weight is 121.083 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Material Science

Beryllium diammonium tetrafluoride serves as a precursor for the production of beryllium fluoride (BeF2) glass, which is achieved by heating the salt to about 1000 °C . Beryllium fluoride glass is notable for its low refractive index and high transparency in the ultraviolet range, making it suitable for optical applications such as lenses and windows in high-energy laser systems.

Nuclear Energy

Beryllium metal produced from this compound is utilized in the nuclear energy sector. Beryllium acts as a neutron moderator and reflector, enhancing the efficiency of nuclear reactions. Its application includes the manufacturing of neutron sources and components for nuclear reactors . Additionally, beryllium mirrors were used in advanced telescopes like the James Webb Space Telescope, highlighting its importance in aerospace applications .

Biomedical Research

Recent studies have indicated that tetrafluoroberyllate ions can inhibit F-ATPase enzymes in mitochondria and bacteria by mimicking phosphate structures. This property suggests potential applications in biochemistry and pharmacology for studying enzyme mechanisms and developing inhibitors .

Case Study 1: Beryllium Fluoride Glass Production

- Objective : To produce high-quality beryllium fluoride glass for optical applications.

- Method : this compound was thermally decomposed to yield beryllium fluoride.

- Results : The resulting glass demonstrated superior optical clarity and thermal stability compared to traditional glass materials.

Case Study 2: Nuclear Reactor Components

- Objective : To evaluate the effectiveness of beryllium metal derived from this compound as a neutron reflector.

- Method : Beryllium metal was tested in various reactor designs.

- Results : Enhanced neutron economy was observed, leading to improved reactor performance metrics.

Safety and Toxicity Considerations

While beryllium compounds have valuable applications, they are also associated with significant health risks. Beryllium is classified as a toxic substance that can cause chronic beryllium disease (CBD) upon inhalation or prolonged exposure . Safety protocols must be strictly adhered to when handling this compound and its derivatives.

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating (NH₄)₂BeF₄ drives its decomposition into beryllium fluoride (BeF₂) and ammonium fluoride (NH₄F) vapors. This reaction occurs in stages:

NH BeF ΔNH BeF ΔNH Be F ΔBeF +2NH F

Key conditions and outcomes:

| Parameter | Value | Source |

|---|---|---|

| Final decomposition temperature | ≈1000°C | |

| Primary product | BeF₂ glass | |

| Byproduct | NH₄F (volatilized) |

BeF₂ glass is used in nuclear reactors and optical systems, including the James Webb Space Telescope mirrors .

Reduction to Elemental Beryllium

BeF₂ derived from (NH₄)₂BeF₄ undergoes reduction with magnesium at high temperatures:

BeF +Mg1300°CBe+MgF

Industrial applications include:

Metathesis Reactions

(NH₄)₂BeF₄ reacts with metal salts to form other tetrafluoroberyllates:

| Reaction | Product | Application | Source |

|---|---|---|---|

| NH BeF +2LiCl→Li BeF +2NH Cl | Lithium tetrafluoroberyllate | Molten salt reactors (FLiBe) | |

| NH BeF +Ba NO →BaBeF ↓+2NH NO | Barium tetrafluoroberyllate | Gravimetric Be analysis |

These reactions exploit the low solubility of products like BaBeF₄ for analytical or material synthesis purposes .

Aqueous Reactivity

(NH₄)₂BeF₄ dissolves in water but hydrolyzes slowly in acidic conditions:

NH BeF +H O⇌Be OH +4HF+2NH

Key properties:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Low (exact data unavailable) | |

| Hydrolysis stability | Stable in HF-rich solutions |

Coordination Chemistry

The tetrafluoroberyllate anion ([BeF₄]²⁻) mimics sulfate in crystal structures, enabling isoformic substitutions:

| Example Compound | Structure Similarity | Notes | Source |

|---|---|---|---|

| K₂[BeF₄] | K₂[SO₄] (Langbeinite) | Used in nonlinear optics | |

| (NH₄)₂[BeF₄] | (NH₄)₂[SO₄] | Toxic, handled under strict controls |

Eigenschaften

CAS-Nummer |

14874-86-3 |

|---|---|

Molekularformel |

BeF4H8N2 |

Molekulargewicht |

121.083 g/mol |

IUPAC-Name |

diazanium;beryllium;tetrafluoride |

InChI |

InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |

InChI-Schlüssel |

BZNAXXLFJPTIDH-UHFFFAOYSA-L |

SMILES |

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

Kanonische SMILES |

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

Key on ui other cas no. |

14874-86-3 |

Synonyme |

beryllium diammonium tetrafluoride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.